

Thermochemical properties of 3-Methylpyrrolidin-3-ol hydrochloride

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Compound of Interest

Compound Name: 3-Methylpyrrolidin-3-ol hydrochloride

Cat. No.: B1394470

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An In-depth Technical Guide to the Thermochemical Properties of **3-Methylpyrrolidin-3-ol Hydrochloride**

Abstract: This technical guide provides a comprehensive analysis of the thermochemical properties of **3-Methylpyrrolidin-3-ol hydrochloride**, a key building block in modern medicinal chemistry. Recognizing the frequent scarcity of complete datasets for novel intermediates, this document presents an integrated strategy combining established experimental thermal analysis techniques with robust computational thermochemistry. We detail the protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to assess thermal stability, phase transitions, and decomposition kinetics. Furthermore, we outline a validated computational workflow for deriving fundamental thermochemical data, such as the enthalpy of formation and heat capacity. The resulting data is contextualized within the drug development lifecycle, offering researchers and process chemists critical insights for ensuring process safety, guiding formulation strategies, and predicting long-term stability.

Introduction: The Pyrrolidine Scaffold in Drug Discovery

The five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry, valued for its ability to introduce three-dimensional complexity and favorable physicochemical properties into drug candidates.^[1] Its non-planar, saturated structure allows for a thorough exploration of pharmacophore space, which is often critical for achieving high target affinity and selectivity.^[1]

3-Methylpyrrolidin-3-ol hydrochloride, a specific derivative, serves as a versatile chiral building block in the synthesis of novel therapeutics, including treatments for inflammatory disorders.[2][3]

A deep understanding of a compound's thermochemical properties is not merely academic; it is a cornerstone of safe, scalable, and robust drug development. Properties such as enthalpy of formation, heat capacity, and thermal decomposition profile are critical for:

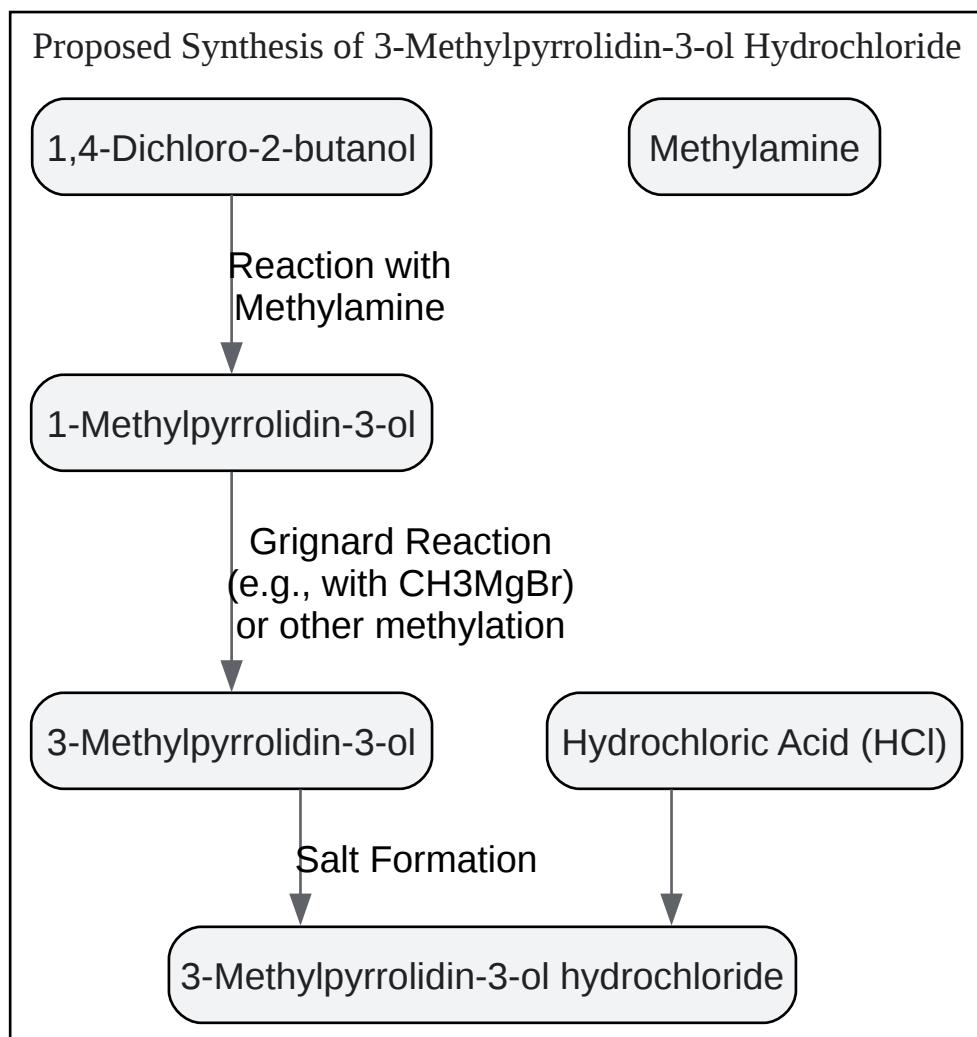
- Process Safety and Hazard Analysis: Identifying and mitigating risks of thermal runaway during synthesis and scale-up.
- Polymorph Screening and Stability: Understanding the energy landscape of different solid forms.
- Formulation Development: Ensuring compatibility with excipients and predicting long-term shelf-life.
- Computational Modeling: Providing accurate parameters for molecular dynamics and other predictive models.

This guide provides the necessary theoretical grounding and practical methodologies to comprehensively characterize the thermochemical profile of **3-Methylpyrrolidin-3-ol hydrochloride**.

Synthesis and Structural Confirmation

The industrial-scale synthesis of pyrrolidinol derivatives is a well-established field, often involving the cyclization of acyclic precursors or the modification of existing pyrrolidine rings.[4][5] A common and efficient route to N-alkylated pyrrolidinols involves the reductive amination of a suitable pyrrolidin-3-ol precursor.[6]

A plausible synthetic pathway for **3-Methylpyrrolidin-3-ol hydrochloride** is outlined below. The final step involves treatment with hydrochloric acid to form the stable, crystalline hydrochloride salt, which is often preferred for purification and handling in pharmaceutical settings.



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Caption: Proposed synthetic pathway for **3-Methylpyrrolidin-3-ol hydrochloride**.

Purity and Identity Confirmation

Before any thermochemical analysis, the identity and purity of the synthesized compound must be rigorously confirmed. A standard suite of analytical techniques includes:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR to confirm the molecular structure and connectivity. Spectroscopic data for related structures can serve as a reference.[7][8]

- Mass Spectrometry (MS): To verify the molecular weight of the free base and observe the expected isotopic pattern for the hydrochloride salt.^[9]
- Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups, such as the O-H stretch of the alcohol, the N-H stretch of the ammonium salt, and C-N bonds.
- High-Performance Liquid Chromatography (HPLC): To determine the purity of the sample, ideally >98% for accurate thermochemical measurements.

Thermochemical Property Determination: An Integrated Approach

Directly measured, comprehensive thermochemical data for **3-Methylpyrrolidin-3-ol hydrochloride** is not readily available in public literature. Therefore, a combined experimental and computational approach is the most scientifically rigorous path forward.

Experimental Thermal Analysis

Experimental techniques like DSC and TGA are indispensable for characterizing the thermal behavior and stability of a substance under controlled conditions.

3.1.1 Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is the primary technique for identifying melting points, enthalpies of fusion (ΔH_{fus}), glass transitions (T_g), and measuring heat capacity (C_p).

Experimental Protocol: DSC Analysis

- Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
- Sample Preparation: Accurately weigh 3-5 mg of **3-Methylpyrrolidin-3-ol hydrochloride** into a hermetically sealed aluminum pan. The hermetic seal is crucial to prevent mass loss from sublimation or decomposition.

- Thermal Program:
 - Equilibrate the sample at 25 °C.
 - Ramp the temperature from 25 °C to a temperature above the melting point (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere (50 mL/min flow rate).
[10]
 - Cool the sample back to 25 °C.
 - Perform a second heating scan under the same conditions to observe any changes in the material's properties after melting and recrystallization.[10]
- Data Analysis:
 - Melting Point (T_m): Determined as the onset or peak of the melting endotherm.
 - Enthalpy of Fusion (ΔH_{fus}): Calculated by integrating the area of the melting peak.
 - Heat Capacity (C_p): Determined by analyzing the shift in the baseline of the heat flow curve.

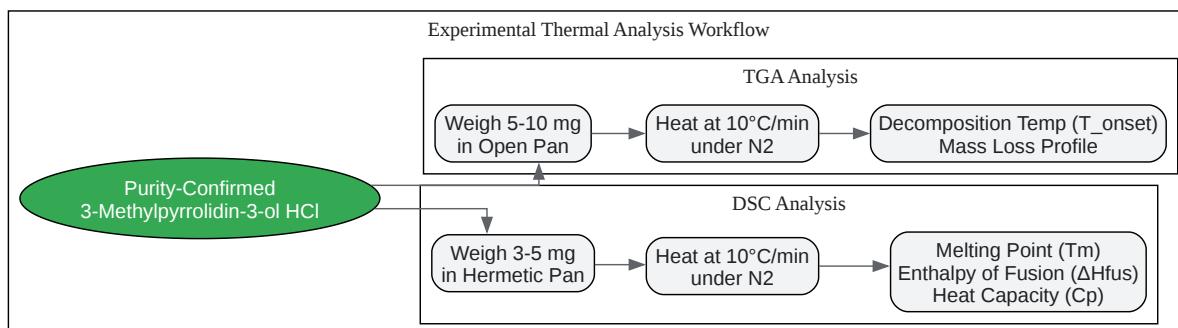
3.1.2 Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine thermal stability, identify decomposition temperatures, and study reaction kinetics.

Experimental Protocol: TGA Analysis

- Instrument Calibration: Calibrate the TGA for mass and temperature.
- Sample Preparation: Place 5-10 mg of the sample in an open ceramic or aluminum pan.
- Thermal Program: Heat the sample from ambient temperature (e.g., 25 °C) to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled nitrogen atmosphere.
- Data Analysis:

- Onset of Decomposition (T_{onset}): The temperature at which significant mass loss begins. This is a key indicator of thermal stability.
- Decomposition Profile: The TGA curve reveals whether decomposition occurs in single or multiple steps. The derivative of the TGA curve (DTG) helps to identify the temperatures of maximum decomposition rates.



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Caption: Standard experimental workflow for thermal analysis using DSC and TGA.

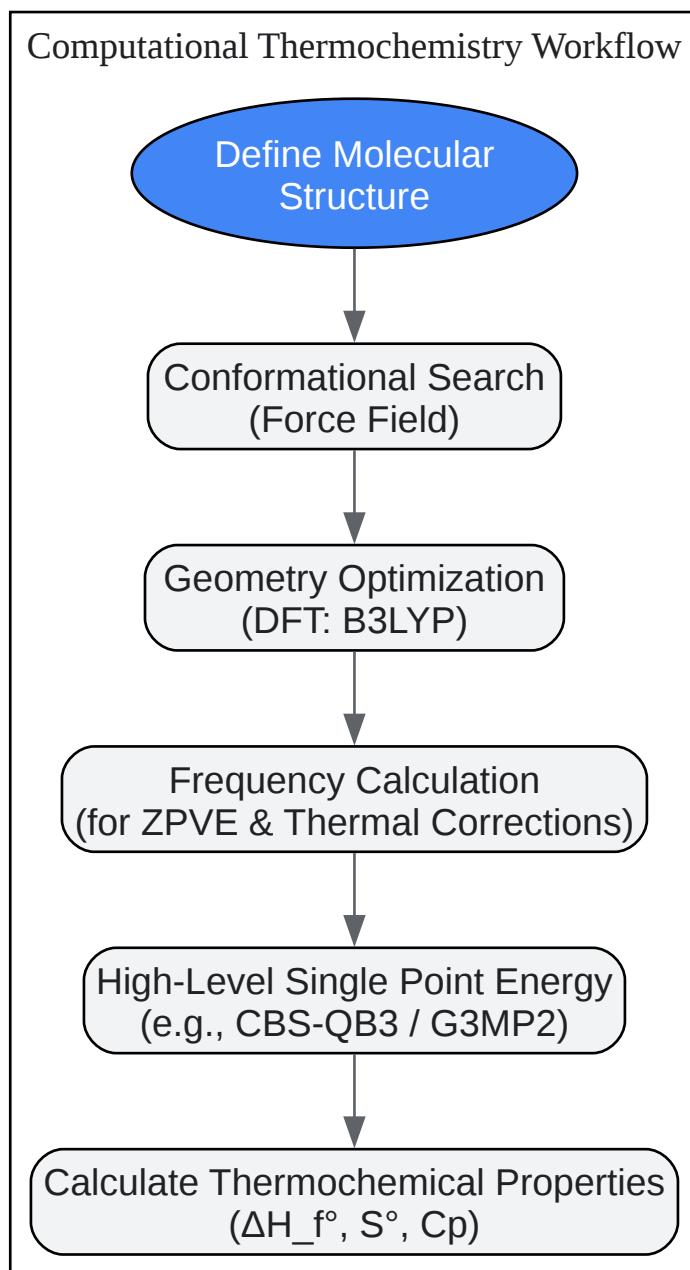
Computational Thermochemistry

When experimental data for properties like the standard enthalpy of formation (ΔH_f°) is unavailable, high-level quantum chemical calculations provide a reliable alternative.[\[11\]](#)[\[12\]](#) Modern composite methods like Gaussian-n (e.g., G3MP2) or Complete Basis Set (e.g., CBS-QB3) can predict thermochemical properties with chemical accuracy (typically within 5 kJ/mol).[\[11\]](#)[\[13\]](#)

Computational Workflow

- Conformational Search: For a flexible molecule like 3-Methylpyrrolidin-3-ol, identify the lowest-energy conformer using a force-field based method.[\[12\]](#)

- Geometry Optimization: Optimize the geometry of the lowest-energy conformer using Density Functional Theory (DFT), for example, at the B3LYP/6-311G(2d,d,p) level of theory. [\[13\]](#)
- Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory to confirm the structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and entropy.
- Single-Point Energy Calculation: Perform a high-accuracy single-point energy calculation using a more sophisticated method, such as CCSD(T), as part of a composite method like CBS-QB3.[\[11\]](#)
- Enthalpy of Formation Calculation: Calculate the standard enthalpy of formation (ΔH_f° (298.15 K)) using the atomization energy method or isodesmic reactions. The total atomization energy approach is commonly employed in composite methods.[\[11\]](#)



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